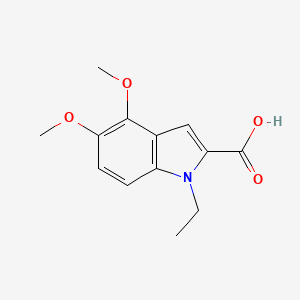

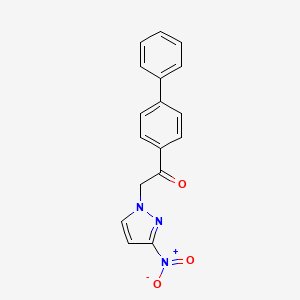

1-Ethyl-4,5-dimethoxy-1H-indole-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-Ethyl-4,5-dimethoxy-1H-indole-2-carboxylic acid” is a derivative of indole . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have attracted increasing attention in recent years for their application as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .

Scientific Research Applications

Synthesis of Alkaloid Derivatives

Indole derivatives are integral in synthesizing various alkaloids. “1-Ethyl-4,5-dimethoxy-1H-indole-2-carboxylic acid” can serve as a precursor in the total synthesis of complex natural products like lycogarubin C and lycogalic acid A . These compounds have significant biological activities and are used in medicinal chemistry for their therapeutic properties.

Antiviral Agents

The indole nucleus is a common feature in compounds with antiviral properties. Derivatives of “1-Ethyl-4,5-dimethoxy-1H-indole-2-carboxylic acid” can be designed to inhibit the replication of various RNA and DNA viruses, offering a pathway to develop new antiviral drugs .

Cancer Research

Indole compounds have shown promise in treating cancer cells. The structural complexity of “1-Ethyl-4,5-dimethoxy-1H-indole-2-carboxylic acid” allows for the creation of novel molecules that can interact with cancer cell biology, potentially leading to new treatments .

Anti-Inflammatory Applications

The indole core is known for its anti-inflammatory properties. By modifying “1-Ethyl-4,5-dimethoxy-1H-indole-2-carboxylic acid,” researchers can synthesize new compounds that may be used to treat various inflammatory disorders .

Neurodegenerative Disease Treatment

Indole derivatives are explored for their potential in treating neurodegenerative diseases. The modification of “1-Ethyl-4,5-dimethoxy-1H-indole-2-carboxylic acid” could lead to the development of drugs that target specific pathways involved in these diseases .

Antimicrobial Activity

The indole structure is beneficial in creating antimicrobial agents. “1-Ethyl-4,5-dimethoxy-1H-indole-2-carboxylic acid” derivatives can be tailored to combat a wide range of microbial infections, contributing to the field of antibiotics .

Enzyme Inhibition

Indole derivatives can act as inhibitors for various enzymes. For instance, they can be used to inhibit indoleamine 2,3-dioxygenase (IDO), which is involved in immune response regulation and has implications in cancer immunotherapy .

HIV Treatment

Research has identified indole-2-carboxylic acid derivatives as potential inhibitors of HIV-1 integrase. Derivatives of “1-Ethyl-4,5-dimethoxy-1H-indole-2-carboxylic acid” could be developed into novel integrase inhibitors, offering new avenues for HIV treatment .

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making indole derivatives valuable for treatment development .

Mode of Action

For instance, some indole derivatives have shown inhibitory activity against certain viruses

Biochemical Pathways

Indole derivatives are known to affect a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The downstream effects of these activities can vary widely and would depend on the specific targets and mode of action of the compound.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the effects could be diverse, depending on the specific targets and mode of action of the compound.

properties

IUPAC Name |

1-ethyl-4,5-dimethoxyindole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4/c1-4-14-9-5-6-11(17-2)12(18-3)8(9)7-10(14)13(15)16/h5-7H,4H2,1-3H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMVJDOPBXMDLEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C1C(=O)O)C(=C(C=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethyl-4,5-dimethoxy-1H-indole-2-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2,4-Dimethylphenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea; 96%](/img/structure/B6330437.png)

amine hydrochloride](/img/structure/B6330454.png)

![2-Methyl-1-[2-(trifluoromethyl)benzoyl]piperazine](/img/structure/B6330479.png)

![3-Nitro-1-[2-(4-nitrophenyl)ethyl]-1H-pyrazole](/img/structure/B6330487.png)

amine](/img/structure/B6330508.png)